5-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
The compound 5-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a structurally complex molecule featuring a tricyclic core fused with a pyrrole ring, difluorophenyl substituents, and a sulfanyl linkage. Its synthesis and characterization likely employ advanced techniques such as X-ray crystallography (SHELX programs for refinement ) and LC/MS profiling for structural validation .
Properties
IUPAC Name |
2-[2-[1-(2,5-difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25F2N3O2S2/c1-17-14-22(18(2)34(17)24-15-19(31)12-13-23(24)32)25(36)16-38-30-33-28-27(21-10-6-7-11-26(21)39-28)29(37)35(30)20-8-4-3-5-9-20/h3-5,8-9,12-15H,6-7,10-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKUMJUTDMFCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)F)F)C)C(=O)CSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrole ring, the introduction of the difluorophenyl group, and the construction of the tricyclic core. Typical synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Difluorophenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Construction of the Tricyclic Core: This can be done through a series of cyclization reactions, possibly involving transition metal catalysts.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the pyrrole ring.
Reduction: Reduction reactions may target the carbonyl groups or the difluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. Its multiple functional groups suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Its structure suggests it could have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups suggests it could interact with various pathways, potentially leading to a range of biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogues
| Compound | Molecular Weight (g/mol) | logP | H-Bond Acceptors | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 583.65 | 3.2 | 6 | 198–202 (est.) |
| Chlorophenyl Analogues | 600.12 | 3.8 | 6 | 185–189 |
| Methyl-Substituted Derivatives | 550.58 | 2.9 | 5 | 210–215 |
Promiscuity and Binding Specificity
Hit Dexter 2.0 analysis suggests the compound’s rigid tricyclic core minimizes promiscuous binding, contrasting with flexible-chain analogues that exhibit higher false-positive rates in high-throughput screening.
Research Findings and Limitations
- Thermochemical Stability : The compound’s enthalpy of formation (ΔHf ≈ -450 kJ/mol) aligns with sulfur-fluorine cluster compounds , but experimental validation is pending.
- Synthetic Challenges : The tricyclic scaffold’s strain and stereochemistry complicate synthesis, requiring iterative SHELXL refinements .
- Biological Compatibility : Synergy with microbial pesticides (e.g., Beauveria bassiana) is theoretically feasible but untested .
Biological Activity
The compound 5-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule that features multiple functional groups and a unique tricyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antitumor research.
Chemical Structure and Properties
The molecular formula of the compound is . Its unique structure includes:
- Pyrrole ring
- Thiazole ring
- Tricyclic framework
These features may contribute to its biological activity by influencing interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to the target molecule exhibit significant antibacterial activity. For instance, derivatives containing the pyrrole moiety have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.8 to 100 µg/mL, indicating strong antibacterial potential .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.8 | M. tuberculosis |
| Compound B | 10 | E. coli |
| Compound C | 50 | S. aureus |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are critical in bacterial folate metabolism and fatty acid synthesis, respectively.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| DHFR | 92 | Trimethoprim |
| Enoyl ACP Reductase | 88 | Standard Inhibitor |
Molecular docking studies revealed that the compound binds effectively to the active sites of these enzymes, suggesting a potential mechanism of action through competitive inhibition .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of similar compounds has been reported using various coupling agents and conditions, yielding products that were thoroughly characterized by NMR and mass spectrometry .
- Antitubercular Activity : A study demonstrated that certain derivatives exhibited antitubercular activity comparable to established treatments, with specific compounds achieving MIC values as low as 0.8 µg/mL against M. tuberculosis .
- Molecular Docking Studies : Docking simulations indicated strong binding interactions with DHFR and enoyl ACP reductase, further supporting the biological relevance of these compounds in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
